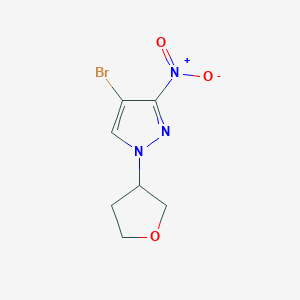![molecular formula C14H21FN2 B7570492 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is widely used as an antidepressant drug. Fluoxetine is a potent and highly selective inhibitor of serotonin uptake, which helps to increase the levels of serotonin in the brain.
作用機序
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine works by selectively inhibiting the reuptake of serotonin, which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, this compound helps to regulate mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin in the brain, which can help to regulate mood and alleviate symptoms of depression and anxiety. This compound has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating the body's response to stress. Additionally, this compound has been shown to have an effect on the immune system, which may be involved in its therapeutic effects.
実験室実験の利点と制限
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has several advantages for use in lab experiments. It is a highly selective inhibitor of serotonin uptake, which makes it a useful tool for investigating the role of serotonin in various physiological processes. It is also well-tolerated and has a low toxicity, which makes it a safe option for use in animal studies. However, this compound does have some limitations. It has a relatively long half-life, which can make it difficult to control the timing of its effects. Additionally, it can have variable effects on different individuals, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine. One area of interest is the development of new and more selective SSRIs, which may have fewer side effects and greater therapeutic efficacy. Additionally, researchers are investigating the role of serotonin in various physiological processes, such as appetite regulation and the immune system, which may have implications for the development of new treatments for a range of disorders. Finally, researchers are exploring the potential use of this compound in combination with other drugs or therapies, which may enhance its therapeutic effects.
合成法
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine is synthesized by the condensation of 3-chlorobenzoic acid with N-methyl-3-phenyl-3-(4-piperidinyl)propan-1-amine in the presence of thionyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield this compound.
科学的研究の応用
1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine has been widely used in scientific research to study the mechanisms of depression and anxiety disorders. It has also been used to investigate the role of serotonin in various physiological processes, such as appetite, sleep, and sexual behavior. This compound has also been studied for its potential therapeutic effects in a range of disorders, including obsessive-compulsive disorder, post-traumatic stress disorder, and bulimia nervosa.
特性
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-11(16)13-5-7-17(8-6-13)10-12-3-2-4-14(15)9-12/h2-4,9,11,13H,5-8,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXSWKMVIXGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)



![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)
